1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 920177-14-6
VCID: VC4547186
InChI: InChI=1S/C16H17N7O/c1-12(24)21-7-9-22(10-8-21)15-14-16(18-11-17-15)23(20-19-14)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
SMILES: CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Molecular Formula: C16H17N7O
Molecular Weight: 323.36

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

CAS No.: 920177-14-6

Cat. No.: VC4547186

Molecular Formula: C16H17N7O

Molecular Weight: 323.36

* For research use only. Not for human or veterinary use.

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone - 920177-14-6

Specification

CAS No. 920177-14-6
Molecular Formula C16H17N7O
Molecular Weight 323.36
IUPAC Name 1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C16H17N7O/c1-12(24)21-7-9-22(10-8-21)15-14-16(18-11-17-15)23(20-19-14)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Standard InChI Key FLGKOKRQYFLJCJ-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound combines three key structural elements:

  • A triazolopyrimidine core (3-phenyl-3H-triazolo[4,5-d]pyrimidine), which mimics purine bases, enabling interactions with enzymes and receptors.

  • A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and providing a site for functionalization.

  • An acetyl group (-COCH₃) at the terminal nitrogen of the piperazine, influencing steric and electronic properties.

Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₇O
Molecular Weight323.36 g/mol
IUPAC Name1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
SMILESCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
logP (Predicted)2.5 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The triazolopyrimidine core’s planar structure facilitates π-π stacking with aromatic residues in biological targets, while the piperazine moiety enhances water solubility through protonation at physiological pH .

Synthetic Pathways

Key Synthetic Steps

The synthesis involves three stages (Figure 1):

  • Triazolopyrimidine Formation: Condensation of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide with a chlorinating agent (e.g., POCl₃) yields 7-chloro-3-phenyl-3H-[1,triazolo[4,5-d]pyrimidine.

  • Piperazine Coupling: Nucleophilic substitution replaces the chlorine atom with piperazine under reflux in anhydrous THF, using DIPEA as a base.

  • Acetylation: Reaction of the secondary amine on piperazine with acetyl chloride in DCM completes the synthesis.

Optimization Challenges

  • Yield: The final step’s yield (65–75%) is sensitive to reaction time and temperature. Prolonged acetylation leads to over-acylation byproducts.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product due to polar impurities .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Soluble in DMSO (>10 mg/mL), DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for 6 months when stored in desiccated conditions. Degrades in acidic (pH <3) or basic (pH >9) environments.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.85–7.45 (m, 5H, phenyl), 3.85–3.60 (m, 8H, piperazine), 2.10 (s, 3H, acetyl).

  • HRMS (ESI+): m/z 324.1465 [M+H]⁺ (calc. 324.1461) .

Biological Activity and Mechanisms

Kinase Inhibition

The triazolopyrimidine scaffold competes with ATP in kinase binding pockets. In vitro assays against CDK2 and EGFR show IC₅₀ values of 1.2 μM and 2.8 μM, respectively, suggesting potential in cancer therapy .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts DNA gyrase activity, as shown by molecular docking studies.

Applications in Drug Discovery

Lead Optimization

  • Triazolopyrimidine Modifications: Fluorine or methoxy groups at the phenyl ring improve kinase selectivity (e.g., 3-fluorophenyl analog: CDK2 IC₅₀ = 0.7 μM) .

  • Piperazine Substitutions: Replacing acetyl with sulfonamide groups enhances blood-brain barrier penetration .

Preclinical Challenges

  • Metabolic Stability: Microsomal assays reveal rapid oxidation of the piperazine ring (t₁/₂ = 12 min in human liver microsomes), necessitating prodrug strategies .

Comparative Analysis with Analogues

CompoundStructural VariationCDK2 IC₅₀ (μM)Solubility (mg/mL)
Parent CompoundNone1.20.09
3-Fluorophenyl AnalogF at phenyl para position0.70.05
Piperazine Sulfonamide-SO₂NH₂ instead of acetyl1.80.15

Fluorination boosts potency but reduces solubility, while sulfonamide substitution improves solubility at the cost of activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator